Tas-108 - 229634-98-4

Tas-108

Catalog Number: EVT-288079
CAS Number: 229634-98-4
Molecular Formula: C39H55NO10
Molecular Weight: 697.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective Estrogen Receptor Modulator TAS-108 is a synthetic, antiestrogenic steroidal compound with potential antitumor activity. TAS-108 binds to and inhibits estrogenic receptor alpha (ERa), mainly expressed in the mammary gland and uterus and upregulated in estrogen-dependent tumors. Blockage of ERa by TAS-108 prevents the binding and effects of estrogen and may lead to an inhibition of estrogen-dependent cancer cell proliferation. TAS-108 also is a partial agonist of the estrogenic receptor beta (ERb), expressed in many tissues including the central nervous system, urogenital tract, bone and cardiovascular system, thereby exerting a positive effect on these tissues. In addition, TAS-108 activates the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), a protein that inhibits the activities of the estrogen receptors, which may contribute to the antitumor activity of TAS-108.
Overview

TAS-108, also known as SR16234, is a synthetic steroid hormone primarily developed for the treatment of breast cancer, particularly in patients who have developed resistance to traditional therapies such as tamoxifen. It exhibits antiestrogenic properties and selectively binds to estrogen receptors, notably estrogen receptor alpha (ERα), while demonstrating tissue-selective agonist activity in certain systems, including bone and cardiovascular tissues. This unique profile allows TAS-108 to function as an antiestrogen in breast and uterine tissues while acting like estrogen in others, making it a promising candidate for targeted cancer therapies .

Source and Classification

TAS-108 is classified as a synthetic steroidal antiestrogen. It is derived from complex organic chemistry techniques aimed at constructing its steroidal framework. The compound is predominantly metabolized by cytochrome P450 enzyme CYP3A4 in the human liver, which plays a crucial role in its pharmacokinetics. Following oral administration, TAS-108 and its metabolite, deethylated-TAS-108, achieve higher concentrations in tumor tissues compared to serum, indicating significant tissue selectivity .

Synthesis Analysis

The synthesis of TAS-108 involves intricate organic chemistry methods that allow for the construction of its steroidal structure. While specific synthetic routes are not extensively detailed in the literature, typical methods would include:

  • Chemical Reactions: Utilizing various reagents and conditions to form the steroid backbone.
  • Purification Techniques: Employing chromatography methods to isolate the desired compound from reaction byproducts.

The synthesis process aims to ensure high yield and purity of TAS-108, which is critical for its subsequent biological evaluation .

Molecular Structure Analysis

TAS-108 has a complex molecular structure characterized by its steroidal framework. The compound's chemical formula is C23_{23}H27_{27}O3_{3} and it has a molecular weight of 359.46 g/mol. The structural features include:

  • Steroidal Backbone: A four-ring structure typical of steroids.
  • Functional Groups: Hydroxyl groups that contribute to its binding affinity for estrogen receptors.
Chemical Reactions Analysis

TAS-108 undergoes several metabolic transformations within the body, primarily through oxidation by cytochrome P450 enzymes. Key reactions include:

  • Hydroxylation: Introduction of hydroxyl groups into the steroid structure.
  • Deethylation: Conversion into deethylated-TAS-108, which retains antitumor activity.

These reactions are crucial for understanding the pharmacokinetics and efficacy of TAS-108 in clinical settings .

Mechanism of Action

TAS-108 operates through a unique mechanism that differentiates it from other antiestrogens like tamoxifen and fulvestrant. Its mechanism includes:

  1. Selective Binding: Strong affinity for estrogen receptors, particularly ERα.
  2. Tissue Selectivity: Acts as an antiestrogen in breast tissues while functioning as an estrogen agonist in others (e.g., bone).
  3. Inhibition of Tumor Growth: Inhibits growth of tamoxifen-resistant breast cancer cell lines through mechanisms distinct from traditional therapies.

This dual action makes TAS-108 a potential candidate for personalized medicine approaches in oncology .

Physical and Chemical Properties Analysis

TAS-108 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific data on melting point is not widely reported but is essential for formulation development.

Understanding these properties is vital for optimizing drug formulation and delivery systems .

Applications

TAS-108 is primarily being investigated for its application in treating breast cancer, especially in cases where conventional therapies like tamoxifen have failed. Its ability to selectively target estrogen receptors makes it a promising candidate for:

  • Targeted Cancer Therapies: Particularly beneficial for patients with resistant breast cancer types.
  • Personalized Medicine Approaches: Tailoring treatment based on individual receptor profiles.

Additionally, ongoing research continues to explore its potential applications beyond oncology, including effects on bone density and cardiovascular health due to its tissue-selective agonist activity .

Introduction to Estrogen Receptor-Targeted Therapies and TAS-108

Rationale for Novel Antiestrogenic Agents in Oncology

The development of novel antiestrogenic agents represents a critical frontier in overcoming the persistent challenge of endocrine resistance in breast oncology. Approximately 70% of diagnosed breast cancers express estrogen receptor alpha (ERα), establishing ER signaling as a fundamental driver of tumor proliferation and survival [1]. Tamoxifen, the pioneering selective estrogen receptor modulator (SERM), revolutionized ER+ breast cancer management by competitively inhibiting estrogen binding. However, intrinsic and acquired resistance develops in 30-40% of patients within 3-5 years of treatment initiation, creating a substantial therapeutic gap [1]. This resistance stems from complex molecular adaptations including upregulated growth factor pathways (EGFR, HER2), alterations in ER co-regulator balance, and activation of alternative survival signaling cascades (e.g., mTOR, Src) that bypass ER blockade [1] [8]. The clinical consequence is disease progression despite continued antiestrogen administration, necessitating agents capable of overcoming these escape mechanisms.

Traditional SERMs like tamoxifen exhibit tissue-specific partial agonism – while functioning as antagonists in breast tissue, they paradoxically activate ER signaling in the endometrium, increasing cancer risk and limiting therapeutic utility [8]. Furthermore, their efficacy diminishes significantly in tumors harboring ER mutations or expressing variant ER isoforms. These limitations underscore the need for antiestrogens with improved receptor specificity, reduced agonist activity, and activity against diverse resistance mechanisms. Novel compounds must also ideally retain beneficial estrogenic effects in non-target tissues (bone, cardiovascular system) to minimize long-term morbidity, a challenge not fully met by first-generation agents [1] [6].

Table 1: Key Mechanisms of Tamoxifen Resistance Driving Novel Antiestrogen Development

Resistance MechanismMolecular AlterationsClinical Consequence
Growth Factor Pathway UpregulationIncreased EGFR/HER2 signaling, ER-HER2 crosstalkBypass of ER blockade, sustained proliferation
ER Co-regulator ImbalanceAltered SRC/p160 coactivator to NCoR/SMRT corepressor ratiosAgonist-like activity of tamoxifen-ER complex
ER Mutations/VariantsESR1 mutations (Y537S, D538G), ERα/ERβ isoform shiftsConstitutive ER activation, ligand-independent growth
Alternative Survival Pathway ActivationHyperactive PI3K/Akt/mTOR, Src kinase signalingEvasion of antiestrogen-induced growth arrest

Historical Context of Steroidal Antiestrogens in Breast Cancer Management

The evolution of steroidal antiestrogens reflects a continuous effort to improve therapeutic precision within endocrine oncology. Diethylstilbestrol, a synthetic estrogen, paradoxically demonstrated efficacy in metastatic breast cancer but with significant toxicity, highlighting the therapeutic potential of modulating estrogenic pathways [2]. The landmark discovery of the estrogen receptor (ER) by Elwood Jensen provided the mechanistic foundation for targeted therapies [2]. Tamoxifen emerged as the first clinically successful SERM, becoming the cornerstone of ER+ breast cancer treatment due to its oral bioavailability and favorable initial toxicity profile [2] [8]. However, recognition of its partial agonist limitations – including endometrial stimulation and eventual therapeutic resistance – spurred the development of structurally distinct agents.

The quest for pure antagonists led to fulvestrant (ICI 182,780), the first commercially available steroidal antiestrogen. Unlike tamoxifen, fulvestrant lacks agonist activity and uniquely induces ER degradation. Its mechanism involves binding to the ER ligand-binding domain (LBD) with high affinity, preventing receptor dimerization, DNA binding, and nucleocytoplasmic shuttling, ultimately accelerating ER proteasomal degradation [8]. Clinically, fulvestrant demonstrated efficacy in tamoxifen-resistant disease, validating the therapeutic value of ER degradation. However, its pharmacokinetic limitations – notably poor oral bioavailability requiring intramuscular injection and erratic absorption – motivated the search for orally bioavailable steroidal alternatives with similarly favorable mechanistic profiles [6] [8].

TAS-108 (SR-16234) emerged from this historical trajectory, discovered through targeted medicinal chemistry efforts aimed at developing an orally active steroidal antiestrogen with tissue selectivity and efficacy against resistant disease. Its development, spearheaded by Masato Tanabe at SRI International and advanced by Taiho Pharmaceutical, aimed to overcome the pharmacological and resistance limitations of both first-generation SERMs and fulvestrant [4] [6].

Table 2: Evolution of Key Antiestrogens in Breast Cancer Therapy

Therapeutic GenerationRepresentative AgentsStructural ClassKey Limitations
First-Generation SERMsTamoxifen, ToremifeneTriphenylethylenePartial agonism (endometrium), acquired resistance, metabolic activation required
Fixed-Ring SERMsRaloxifene, ArzoxifeneBenzothiopheneReduced endometrial efficacy but variable antitumor potency in resistant disease
Pure Steroidal Antagonist (1st Gen)Fulvestrant7α-Sulfinyl SteroidPoor oral bioavailability, intramuscular administration only, injection site reactions
Novel Oral Steroidal AgentsTAS-1087α-Modified SteroidUnder investigation; designed for oral efficacy and reduced agonism

Properties

CAS Number

229634-98-4

Product Name

Tas-108

IUPAC Name

(7R,8S,9S,13R,14S,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C39H55NO10

Molecular Weight

697.9 g/mol

InChI

InChI=1S/C33H47NO3.C6H8O7/c1-6-34(7-2)21-23-8-13-30(31(19-23)36-5)37-17-15-25-9-12-29-32-22(3)18-24-20-26(35)10-11-27(24)28(32)14-16-33(25,29)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h8,10-11,13,19-20,22,25,28-29,32,35H,6-7,9,12,14-18,21H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,25-,28-,29+,32-,33-;/m1./s1

InChI Key

VOHOCSJONOJOSD-SCIDSJFVSA-N

SMILES

CCN(CC)CC1=CC(=C(C=C1)OCCC2CCC3C2(CCC4C3C(CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

SR 16234
SR-16234
SR16234
TAS108
TS 108
TS-108

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)OCCC2CCC3C2(CCC4C3C(CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)CC1=CC(=C(C=C1)OCC[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.